(2-Fluorobenzylidene)(triphenyl)phosphorane
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Overview
Description
(2-Fluorobenzylidene)(triphenyl)phosphorane is an organophosphorus compound that features a phosphorus atom bonded to three phenyl groups and a 2-fluorobenzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorobenzylidene)(triphenyl)phosphorane typically involves the reaction of triphenylphosphine with a suitable fluorinated benzylidene precursor. One common method is the Wittig reaction, where triphenylphosphine reacts with an aldehyde or ketone to form the phosphorane. The reaction conditions often include the use of a strong base such as butyllithium to deprotonate the phosphonium salt intermediate, facilitating the formation of the ylide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(2-Fluorobenzylidene)(triphenyl)phosphorane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases like butyllithium, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The reaction conditions typically involve inert atmospheres and anhydrous solvents to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines .
Scientific Research Applications
(2-Fluorobenzylidene)(triphenyl)phosphorane has several applications in scientific research:
Biology: The compound can be used to modify biomolecules, potentially altering their activity or stability.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Fluorobenzylidene)(triphenyl)phosphorane involves the formation of a phosphonium intermediate, which can then react with various nucleophiles or electrophiles. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used in similar reactions.
(Carbethoxymethylene)triphenylphosphorane: Another phosphorane used in organic synthesis.
Uniqueness
(2-Fluorobenzylidene)(triphenyl)phosphorane is unique due to the presence of the fluorine atom, which can influence the reactivity and stability of the compound. This makes it particularly useful in certain synthetic applications where fluorinated products are desired .
Properties
IUPAC Name |
(2-fluorophenyl)methylidene-triphenyl-λ5-phosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FP/c26-25-19-11-10-12-21(25)20-27(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24/h1-20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJCAFTXCOSRQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=CC2=CC=CC=C2F)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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